1-Piperazinebutanamine 3HCl
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Overview
Description
1-Piperazinebutanamine 3HCl, also known as 1-Piperazinebutanamine trihydrochloride, is a chemical compound with the molecular formula C8H19N3·3HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Piperazinebutanamine 3HCl can be synthesized through several methods. One common approach involves the reaction of piperazine with butylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product. The resulting compound is then purified through recrystallization or other suitable techniques .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product. Quality control measures are implemented to ensure consistency and compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions: 1-Piperazinebutanamine 3HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various halogenating agents, nucleophiles; reactions may require catalysts or specific temperature and pressure conditions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as N-oxide compounds.
Reduction: Production of reduced amine derivatives.
Substitution: Generation of substituted piperazine derivatives with different functional groups.
Scientific Research Applications
1-Piperazinebutanamine 3HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Mechanism of Action
The mechanism of action of 1-Piperazinebutanamine 3HCl involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling and function .
Comparison with Similar Compounds
1-(3-Chlorophenyl)piperazine (mCPP): A piperazine derivative with psychoactive properties.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Another psychoactive piperazine derivative.
Buspirone: An anxiolytic drug that contains a piperazine moiety.
Tandospirone: A drug used for the treatment of anxiety disorders, also containing a piperazine ring.
Uniqueness: 1-Piperazinebutanamine 3HCl is unique due to its specific structural features and the presence of the butanamine side chain. This structural variation imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its significance in scientific research and industry .
Properties
Molecular Formula |
C8H22Cl3N3 |
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Molecular Weight |
266.6 g/mol |
IUPAC Name |
4-piperazin-1-ylbutan-1-amine;trihydrochloride |
InChI |
InChI=1S/C8H19N3.3ClH/c9-3-1-2-6-11-7-4-10-5-8-11;;;/h10H,1-9H2;3*1H |
InChI Key |
ZSXMXJCDJFOFLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCCCN.Cl.Cl.Cl |
Origin of Product |
United States |
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